molecular formula C28H28N2O6 B557397 Fmoc-orn(Z)-OH CAS No. 138775-07-2

Fmoc-orn(Z)-OH

Katalognummer: B557397
CAS-Nummer: 138775-07-2
Molekulargewicht: 488,54 g/mole
InChI-Schlüssel: QRBAKCWBDLHBLR-VWLOTQADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-orn(Z)-OH is a derivative of the amino acid ornithine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is protected by a benzyloxycarbonyl (Z) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal of the protecting groups under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-orn(Z)-OH typically involves the protection of the amino and side chain groups of ornithine. The process begins with the protection of the α-amino group using the Fmoc group. This is achieved by reacting ornithine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The side chain amino group is then protected using benzyloxycarbonyl chloride in the presence of a base like sodium bicarbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Wirkmechanismus

The mechanism of action of Fmoc-orn(Z)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The Z group similarly protects the side chain amino group, which can be selectively deprotected when needed .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its dual protection strategy, which provides greater flexibility in peptide synthesis. The combination of Fmoc and Z groups allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides .

Biologische Aktivität

Fmoc-orn(Z)-OH, a derivative of the amino acid ornithine, is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group on the amino group and a benzyloxycarbonyl (Z) protective group on the side chain. This compound is extensively utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and the mild conditions required for the removal of its protective groups. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure:

  • Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-benzoyloxy-L-ornithine
  • Molecular Weight: 576.64 g/mol

Synthesis Overview:
The synthesis involves:

  • Protection of the α-amino group using Fmoc chloride.
  • Protection of the side chain amino group with benzyloxycarbonyl chloride.
  • Deprotection reactions using piperidine for Fmoc removal and hydrogenation or acidic conditions for Z group removal.

This compound acts primarily as a protected amino acid in peptide synthesis. The Fmoc group prevents unwanted side reactions during synthesis, allowing for controlled coupling reactions with other amino acids or peptides. Upon deprotection, the free amino groups can participate in further peptide bond formation, facilitating the creation of complex structures necessary for various biological applications.

Antimicrobial Activity

Recent studies have demonstrated that peptides synthesized using this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings: Peptides incorporating ornithine residues showed comparable antimicrobial activity against both Gram-positive and Gram-negative bacteria but displayed lower hemolytic activity compared to those containing arginine residues, indicating a more favorable safety profile for potential therapeutic applications .

Hemolytic Activity

The hemolytic activity of peptides containing ornithine is crucial for evaluating their safety:

  • Research Results: Peptides with ornithine showed low hemolysis rates (<5%) at concentrations up to 32× MIC, suggesting that modifications in peptide structure can enhance selectivity against bacterial cells while minimizing toxicity to human erythrocytes .

Applications in Drug Development

This compound is increasingly applied in developing peptide-based drugs:

  • Peptide Hydrogels: The compound has been utilized in creating peptide-based hydrogels for tissue engineering and drug delivery systems due to its biocompatibility and ability to form stable structures .
  • Siderophore Conjugates: Its derivatives are being explored as bidentate ligands in siderophore-drug conjugates, which may enhance drug delivery by exploiting bacterial iron uptake mechanisms .

Comparative Analysis with Similar Compounds

CompoundProtective GroupsBiological Activity
This compoundFmoc (α-amino), Z (side chain)Antimicrobial, low hemolytic activity
Fmoc-lys(Z)-OHFmoc (α-amino), Z (side chain)Higher hemolytic activity compared to Orn
Fmoc-orn(Boc)-OHFmoc (α-amino), Boc (side chain)Similar antimicrobial properties

Case Studies

  • Brevicidine Analog Study: In a study analyzing lipopeptides derived from Brevicidine, researchers incorporated ornithine to assess its effects on antimicrobial efficacy. Results indicated that modifications at specific positions significantly influenced biological activity, underscoring the versatility of ornithine derivatives in peptide design .
  • Temporin A Modification Study: Another investigation focused on modifying Temporin A by replacing arginine with ornithine. The findings revealed that such modifications could enhance antimicrobial properties while reducing cytotoxicity, demonstrating the potential of this compound in developing safer antimicrobial agents .

Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBAKCWBDLHBLR-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566739
Record name N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138775-07-2
Record name N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-orn(Z)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-orn(Z)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-orn(Z)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-orn(Z)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-orn(Z)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-orn(Z)-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.